

Application of (3-Aminocyclobutyl)methanol in Peptide Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

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Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as proteolytic stability, bioavailability, and conformational rigidity.^{[1][2][3]} **(3-Aminocyclobutyl)methanol** represents a unique building block, combining the structural constraints of a cyclic beta-amino acid with a terminal hydroxyl group, offering novel avenues for peptide modification and the design of peptidomimetics. While direct literature on the peptide synthesis applications of **(3-Aminocyclobutyl)methanol** is limited, this document provides a comprehensive guide based on established protocols for similar non-canonical amino acids and amino alcohols. We will detail the proposed synthesis of the necessary building block, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the expected impact on peptide structure.

Core Concepts

The introduction of cyclic scaffolds like the aminocyclobutane ring is known to induce specific secondary structures, such as β -turns, in peptide chains.^{[4][5][6]} This conformational restriction can lead to peptides with higher binding affinities for their biological targets. The primary alcohol of **(3-Aminocyclobutyl)methanol** offers a site for further modification or can influence the overall polarity and solubility of the resulting peptide.

Data Presentation

As specific quantitative data for the incorporation of **(3-Aminocyclobutyl)methanol** is not readily available in the literature, the following table summarizes representative data for the Fmoc-SPPS of peptides containing other non-canonical amino acids. These values can serve as a general benchmark for synthesis planning.

Parameter	Solid-Phase Peptide Synthesis (SPPS) with ncAAs	Genetic Code Expansion (GCE) / In Vivo	Cell-Free Protein Synthesis (CFPS)
Typical Yield	5-70% (highly sequence and ncAA dependent)[7][8][9]	Low mg/L of culture	0.1 - 1 mg/mL reaction
Purity Challenges	Deletion/truncated sequences, racemization, side reactions[1]	Mis-incorporation of canonical amino acids, low expression levels	Competition with release factors, tRNA mis-acylation
Scope of ncAAs	Very broad; relies on the availability of protected building blocks[1]	Limited by cellular transport and synthetase recognition	Very broad; circumvents cell wall and cytotoxicity issues[1]

Table 1: Comparison of ncAA Peptide Synthesis Methodologies.

Parameter	Expected Value/Range	Notes
Coupling Efficiency	>95%	May require optimized coupling reagents (e.g., HATU, COMU) and longer reaction times due to potential steric hindrance. Monitoring with a Kaiser test is crucial. [1]
Cleavage Yield	60-90%	Dependent on the peptide sequence, resin, and cleavage cocktail.
Purity of Crude Peptide	40-80%	Highly sequence-dependent. Purification by reverse-phase HPLC is necessary. [10]

Table 2: Projected Quantitative Data for SPPS Incorporation of Fmoc-(3-Aminocyclobutyl)methanol.

Experimental Protocols

Protocol 1: Proposed Synthesis of Fmoc-(3-aminocyclobutyl)methanol

This protocol describes a plausible two-step synthesis of the Fmoc-protected building block required for SPPS, starting from commercially available **(3-aminocyclobutyl)methanol**.

Step 1: Boc Protection of **(3-Aminocyclobutyl)methanol**

- Dissolve **(3-aminocyclobutyl)methanol** (1 equivalent) in a 1:1 mixture of dioxane and water.
- Add sodium bicarbonate (2.5 equivalents).
- Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise at room temperature.
- Stir the reaction mixture overnight.

- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Boc-(3-aminocyclobutyl)methanol**.

Step 2: Fmoc Protection

- Deprotect the Boc group from **Boc-(3-aminocyclobutyl)methanol** by dissolving it in a solution of 4M HCl in dioxane and stirring for 2-4 hours at room temperature.
- Remove the solvent under reduced pressure and dissolve the resulting amine hydrochloride in a 10% aqueous sodium carbonate solution.
- Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, 1.1 equivalents) in acetone dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir overnight.
- Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain **Fmoc-(3-aminocyclobutyl)methanol**.

Protocol 2: Incorporation of **Fmoc-(3-aminocyclobutyl)methanol** into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing **(3-Aminocyclobutyl)methanol**.

Materials:

- Fmoc-protected amino acids
- Fmoc-**(3-aminocyclobutyl)methanol**
- Rink Amide resin (or other suitable resin)
- N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)
- Piperidine
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain the solution.
 - Repeat the treatment with 20% piperidine in DMF for 15 minutes.
 - Wash the resin thoroughly with DMF (5x) and DCM (3x).
- Amino Acid Coupling (Standard Amino Acids):
 - In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBr (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.

- Monitor the coupling completion with a Kaiser test. If positive, repeat the coupling.
- Wash the resin with DMF (3x) and DCM (3x).
- Incorporation of Fmoc-**(3-aminocyclobutyl)methanol** (via Mitsunobu Reaction):
 - Note: This is a deviation from standard peptide coupling due to the hydroxyl group.
 - Swell the peptide-resin with a free N-terminus in anhydrous THF.
 - In a separate flask, dissolve Fmoc-**(3-aminocyclobutyl)methanol** (3 equivalents) and triphenylphosphine (3 equivalents) in anhydrous THF.
 - Cool the solution to 0°C and add Diisopropyl azodicarboxylate (DIAD) (3 equivalents) dropwise.
 - Stir the mixture at 0°C for 15 minutes, then add it to the resin.
 - Allow the reaction to proceed overnight at room temperature.
 - Wash the resin extensively with THF, DCM, and DMF.
- Peptide Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
- Final Cleavage and Deprotection:
 - After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

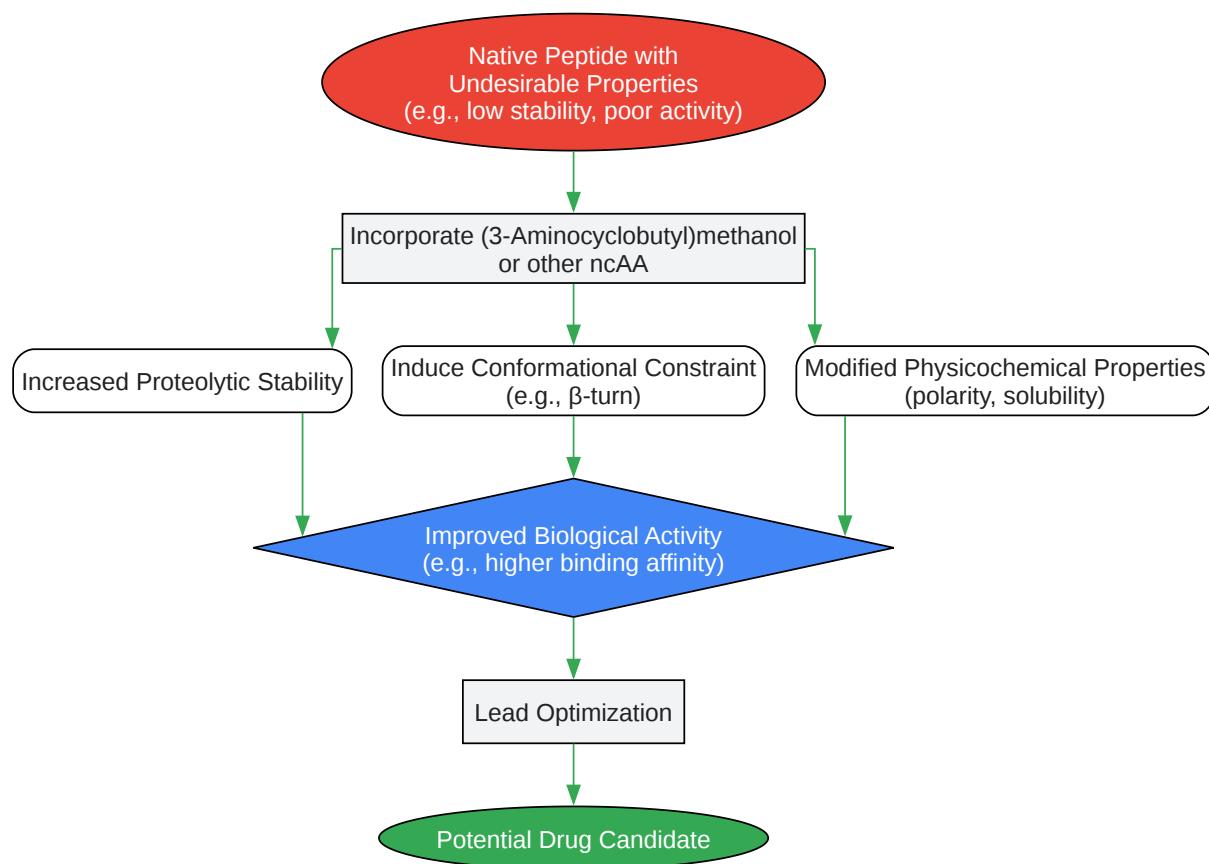
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations



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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).



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Caption: Logical workflow for utilizing non-canonical amino acids in drug design.

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